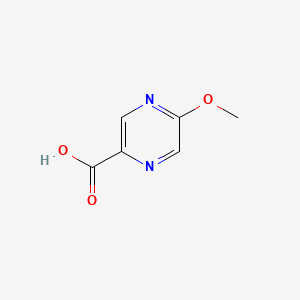
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the molecule, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of trifluoromethylpyridines typically involves large-scale chemical reactions under controlled conditions. The use of specialized reagents and catalysts ensures high yield and purity of the final product. The exact industrial methods may vary depending on the specific requirements and applications of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and interactions due to its unique properties.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to specific proteins and enzymes, influencing their activity. This interaction can lead to various biological effects, making the compound valuable in medicinal chemistry and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethylpyridines and pyridine derivatives with different substituents. Examples include:
- 2-Hydroxy-3-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridin-2-ol
- 3-(Trifluoromethyl)pyridin-2(1H)-one
Uniqueness
6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine is unique due to the presence of both a hydroxyl group and a phenyl group attached to the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
5-phenyl-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11-9(6-7-10(17)16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRFSEBHZMSVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1388490.png)

![5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1388492.png)







![2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride](/img/structure/B1388508.png)



